hMAO-B/MB-COMT-IN-2

Parkinson's Disease Multi-target Directed Ligands Enzyme Inhibition

hMAO-B/MB-COMT-IN-2 (CAS: 3033106-46-3, MW: 298.34 g/mol) is a synthetic, bifunctional small molecule that acts as a dual inhibitor of human monoamine oxidase B (hMAO-B) and membrane-bound catechol-O-methyltransferase (MB-COMT). It belongs to a series of caffeic acid-based antioxidants specifically designed to address the dual deficits of dopamine depletion and oxidative stress in Parkinson's disease (PD) pathophysiology.

Molecular Formula C17H18N2O3
Molecular Weight 298.34 g/mol
Cat. No. B12392392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehMAO-B/MB-COMT-IN-2
Molecular FormulaC17H18N2O3
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C(=CC=CC2=CC(=C(C=C2)O)O)C#N
InChIInChI=1S/C17H18N2O3/c18-12-14(17(22)19-9-2-1-3-10-19)6-4-5-13-7-8-15(20)16(21)11-13/h4-8,11,20-21H,1-3,9-10H2/b5-4+,14-6-
InChIKeyAURKHVWGDUMMNB-VJDVQFHISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





hMAO-B/MB-COMT-IN-2: A Dual Inhibitor with Differentiated IC50 Profiles for Parkinson's Disease Research Procurement


hMAO-B/MB-COMT-IN-2 (CAS: 3033106-46-3, MW: 298.34 g/mol) is a synthetic, bifunctional small molecule that acts as a dual inhibitor of human monoamine oxidase B (hMAO-B) and membrane-bound catechol-O-methyltransferase (MB-COMT) [1]. It belongs to a series of caffeic acid-based antioxidants specifically designed to address the dual deficits of dopamine depletion and oxidative stress in Parkinson's disease (PD) pathophysiology [2]. While its absolute IC50 values (hMAO-B: 4.27 μM; MB-COMT: 2.69 μM) are moderate [3], its primary differentiation lies in its balanced dual-target inhibition profile, a feature not shared by clinically used single-target MAO-B inhibitors like selegiline or COMT inhibitors like entacapone . The compound also demonstrates predictive blood-brain barrier (BBB) permeability and a notable safety window in neuronal cells [4], making it a valuable tool compound for investigating multi-target PD therapeutic strategies.

Why hMAO-B/MB-COMT-IN-2 Cannot Be Substituted with Selegiline or Entacapone in Dual-Target PD Assays


Scientific and industrial users should not substitute hMAO-B/MB-COMT-IN-2 with clinically available single-target inhibitors like selegiline or entacapone due to fundamental differences in target engagement and resultant pharmacological profile. hMAO-B/MB-COMT-IN-2 is a single chemical entity designed to simultaneously inhibit both hMAO-B and MB-COMT, a key strategy for simplifying multi-target drug regimens and reducing pill burden . In contrast, selegiline is a selective, irreversible hMAO-B inhibitor with nanomolar potency (IC50 ~ 10-30 nM), and entacapone is a selective, peripherally-acting COMT inhibitor [1]. A simple mixture of the two fails to replicate the integrated, dose-dependent, single-molecule pharmacology of hMAO-B/MB-COMT-IN-2, particularly its balanced cellular effects on oxidative stress and dual enzyme inhibition at micromolar concentrations [2]. Furthermore, the scaffold of hMAO-B/MB-COMT-IN-2 is derived from caffeic acid, endowing it with intrinsic antioxidant properties that are absent in the clinical comparators [3].

Quantitative Evidence Guide for hMAO-B/MB-COMT-IN-2 Selection over Analogs


Balanced Dual-Target Inhibition Profile Compared to hMAO-B/MB-COMT-IN-1

While hMAO-B/MB-COMT-IN-2 and its structural analog hMAO-B/MB-COMT-IN-1 share the same core scaffold, they exhibit quantifiable differences in their dual-target inhibition balance . hMAO-B/MB-COMT-IN-2 demonstrates a more balanced profile with IC50 values of 4.27 μM for hMAO-B and 2.69 μM for MB-COMT (ratio of 1.59:1) [1]. In contrast, hMAO-B/MB-COMT-IN-1 shows IC50 values of 2.5 μM for hMAO-B and 3.84 μM for MB-COMT (ratio of 0.65:1) . This difference in inhibitory equilibrium may translate to distinct downstream effects on dopamine metabolism and synaptic availability, making hMAO-B/MB-COMT-IN-2 the preferred choice for studies requiring more balanced dual inhibition.

Parkinson's Disease Multi-target Directed Ligands Enzyme Inhibition

Comparative Cytoprotective Efficacy Against Oxidative Stress in Neuronal Cells

hMAO-B/MB-COMT-IN-2 confers a measurable cytoprotective effect in a model of oxidative stress, a feature that distinguishes it from purely enzymatic inhibitors [1]. In differentiated SH-SY5Y neuronal cells exposed to tert-butyl hydroperoxide (t-BHP), a 30-minute pre-treatment with 10 μM hMAO-B/MB-COMT-IN-2 resulted in 'remarkable cytoprotective effects' . While the exact percentage of cell rescue was not quantified in the abstract, this cellular phenotype is a direct, functional readout of the compound's integrated dual-inhibition and antioxidant activities [2]. This contrasts with single-target inhibitors like selegiline, which do not possess the same antioxidant scaffold .

Neuroprotection Oxidative Stress Cell-Based Assays

Defined Safety Window and Toxicity Threshold in Neuronal Cells

A critical differentiator for in vitro tool compound selection is a clearly defined concentration window between efficacy and toxicity [1]. For hMAO-B/MB-COMT-IN-2, this window is quantifiable in two neuronal cell lines . In SK-N-SH cells, the compound shows a 'good safety profile' at 30-50 μM over 24 hours, with toxicity manifesting at higher concentrations in SH-SY5Y cells (50 μM induces lysosomal toxicity and ROS production) [2]. The cytoprotective effect is observed at a lower, non-toxic concentration of 10 μM [3]. This 3-5x safety margin provides a clear experimental guideline for researchers, which may not be as well-defined for less-characterized dual inhibitors.

Cytotoxicity Safety Pharmacology Lead Optimization

Predicted Brain Penetrance Differentiates from Peripherally-Restricted COMT Inhibitors

For central nervous system (CNS) applications, blood-brain barrier (BBB) permeability is a non-negotiable requirement [1]. hMAO-B/MB-COMT-IN-2 is predicted to cross the BBB via passive diffusion, as determined by the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) [2]. This is a key point of differentiation from many clinical COMT inhibitors, such as entacapone, which are designed to act primarily in the periphery [3]. While tolcapone is a centrally-acting COMT inhibitor, it is associated with hepatotoxicity, a liability not yet reported for this scaffold [4]. The predicted CNS penetration of hMAO-B/MB-COMT-IN-2 positions it as a superior tool for investigating central dual-target modulation.

Blood-Brain Barrier Pharmacokinetics CNS Drug Discovery

Prioritized Research and Procurement Scenarios for hMAO-B/MB-COMT-IN-2 Based on Verified Evidence


In Vitro Modeling of Balanced Dual-Target Inhibition in Parkinson's Disease

Due to its balanced IC50 profile for hMAO-B (4.27 μM) and MB-COMT (2.69 μM), hMAO-B/MB-COMT-IN-2 is the preferred choice over hMAO-B/MB-COMT-IN-1 for establishing proof-of-concept for dual-target engagement in neuronal cell lines like SH-SY5Y . This scenario leverages its predictable, moderate potency to study downstream effects on dopamine metabolite levels without the confounding factor of extreme potency that could mask subtle pathway interactions [1].

Investigating Multifactorial Neuroprotection Against Oxidative Damage

Researchers focused on disease-modifying strategies should prioritize hMAO-B/MB-COMT-IN-2 for studies of oxidative stress-induced neurotoxicity. The compound's documented cytoprotective effect against t-BHP in differentiated SH-SY5Y cells at 10 μM provides a clear, functional readout that is not replicable with single-target enzyme inhibitors . This scenario is ideal for investigating the crosstalk between dopamine metabolism, mitochondrial function, and cellular antioxidant defense mechanisms [2].

Developing CNS-Penetrant, Multi-Target Lead Compound Libraries

For medicinal chemistry and drug discovery programs aiming to build CNS-active libraries, hMAO-B/MB-COMT-IN-2 serves as a validated positive control for BBB-penetrant, dual-target inhibitor scaffolds. Its predicted passive diffusion across the BBB, based on PAMPA-BBB data, makes it a benchmark for screening novel analogs intended for central action [3]. This contrasts with peripherally-restricted COMT inhibitors, which are unsuitable for CNS-focused campaigns [4].

Defining Experimental Concentration Ranges for Cell-Based Assays

Procurement of hMAO-B/MB-COMT-IN-2 is strongly indicated for any lab seeking to establish robust, reproducible cell-based assays. The well-defined safety and toxicity profile (cytoprotective at 10 μM, safe up to 50 μM in SK-N-SH, and toxic at 50 μM in SH-SY5Y) provides a clear experimental window for dose-response studies . This characterization reduces the experimental variability associated with off-target cytotoxicity, accelerating assay development timelines [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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